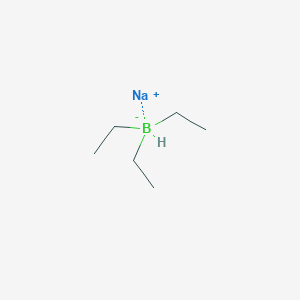
C6H16BNa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium triethylboranuide, also known as sodium triethylborohydride, is an organoboron compound with the chemical formula NaBH(C₂H₅)₃. It is a colorless, pyrophoric solid that is commercially available in toluene solution. This compound is widely used in organic synthesis, particularly for the reductive activation of homogeneous catalysts and the conversion of metal halides to hydrides .
Vorbereitungsmethoden
Sodium triethylboranuide is typically prepared by treating a hot toluene slurry of sodium hydride with triethylborane. The reaction conditions involve heating the mixture to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the compound for commercial use .
Analyse Chemischer Reaktionen
Sodium triethylboranuide undergoes several types of chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce ketones to alcohols.
Substitution: It can participate in substitution reactions where the borohydride group is replaced by other functional groups.
Hydrogenation: It is used in the hydrogenation of various organic compounds, often catalyzed by metal complexes.
Common reagents used in these reactions include ketones, aldehydes, and metal halides. The major products formed from these reactions are typically alcohols, hydrides, and other reduced organic compounds .
Wissenschaftliche Forschungsanwendungen
Sodium triethylboranuide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reducing agent in various chemical reactions.
Biology: It is employed in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products .
Wirkmechanismus
The mechanism of action of sodium triethylboranuide involves the transfer of hydride ions (H⁻) to the substrate. This hydride transfer is facilitated by the boron atom in the compound, which acts as a hydride donor. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Sodium triethylboranuide can be compared with other similar compounds such as:
Sodium borohydride (NaBH₄): Unlike sodium triethylboranuide, sodium borohydride is a more general reducing agent and is widely used in the reduction of aldehydes and ketones.
Lithium triethylborohydride (LiBH(C₂H₅)₃): This compound is similar in structure but is typically sold as a THF solution and has different reactivity and stability properties .
Sodium triethylboranuide is unique due to its specific reactivity and the ability to form stable complexes with metal catalysts, making it particularly useful in homogeneous catalysis .
Eigenschaften
Molekularformel |
C6H16BNa |
|---|---|
Molekulargewicht |
121.99 g/mol |
IUPAC-Name |
sodium;triethylboranuide |
InChI |
InChI=1S/C6H16B.Na/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
YDTZLEUIYNMRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
[BH-](CC)(CC)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B8727983.png)





![1,4,7-Triazabicyclo[5.2.2]undecane](/img/structure/B8728032.png)



![1-{3-[(Cyclopentylmethyl)amino]phenyl}ethan-1-one](/img/structure/B8728064.png)


![(Bicyclo[2.2.1]heptan-7-yl)acetic acid](/img/structure/B8728090.png)
